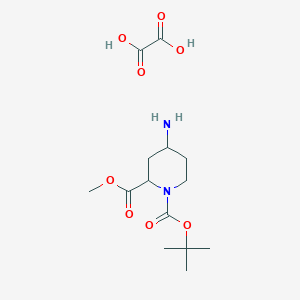
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amine and an oxalate salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate typically involves the following steps:
Protection of the amine group: The amine group of 4-aminopiperidine is protected using a Boc protecting group. This is usually achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the methyl ester.
Formation of the oxalate salt: The final step involves the formation of the oxalate salt by reacting the methyl ester with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate is primarily related to its ability to interact with biological targets through its amine and ester functional groups. The Boc protecting group can be removed to expose the amine, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R,4S)-1-Boc-4-hydroxypiperidine-2-carboxylate
- Methyl (2R,4S)-1-Boc-4-methylpiperidine-2-carboxylate
- Methyl (2R,4S)-1-Boc-4-phenylpiperidine-2-carboxylate
Uniqueness
Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate is unique due to the presence of the Boc protecting group and the oxalate salt form, which confer specific chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C14H24N2O8 |
|---|---|
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
NTRQSPSLGSDKMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


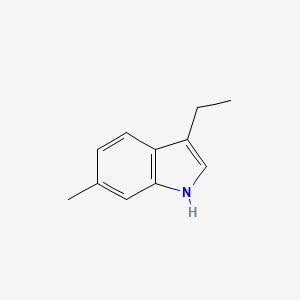
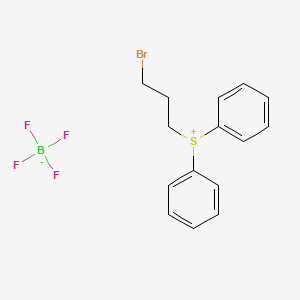
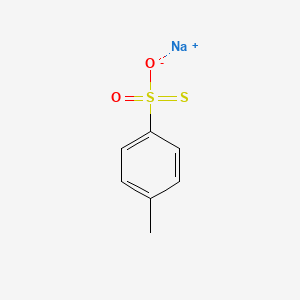
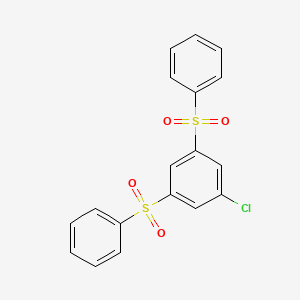
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)
![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)


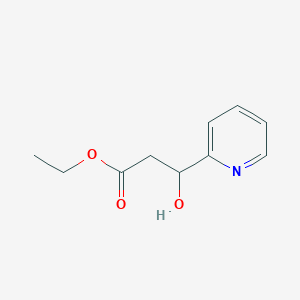
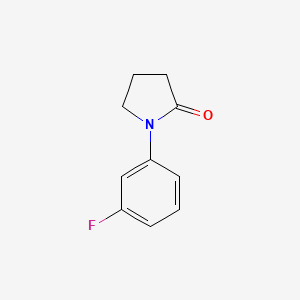
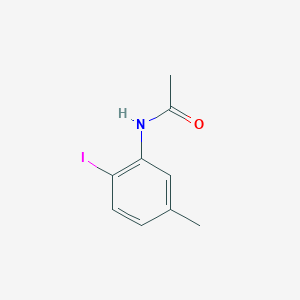
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
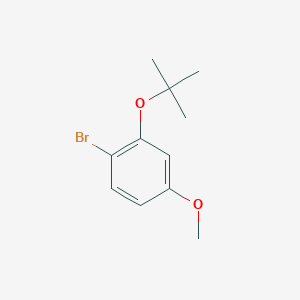
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
